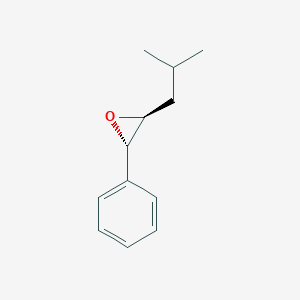
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features a phenyl group and a 2-methylpropyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to induce the formation of the epoxide with high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The strained ring makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be further oxidized or reduced under specific conditions.
Polymerization: Epoxides can polymerize to form polyethers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Nucleophilic substitution: The major products are often β-substituted alcohols or ethers.
Oxidation: The products can include diols or other oxidized derivatives.
Reduction: The products are typically alcohols.
科学的研究の応用
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane involves its high reactivity due to the strained three-membered ring. The compound readily undergoes ring-opening reactions when exposed to nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(2-methylpropyl)-3-phenyloxirane: The enantiomer of the compound, which has different stereochemistry.
Styrene oxide: A simpler epoxide with a phenyl group but no 2-methylpropyl group.
Propylene oxide: A smaller epoxide with a methyl group instead of a phenyl group.
Uniqueness
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a phenyl group and a 2-methylpropyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-9(2)8-11-12(13-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-,12+/m0/s1 |
InChIキー |
HVPPJLLRPNEBGV-NWDGAFQWSA-N |
異性体SMILES |
CC(C)C[C@H]1[C@H](O1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC1C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


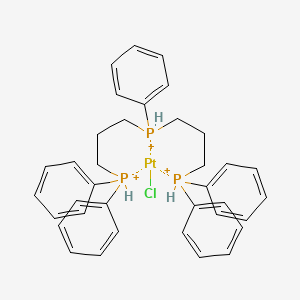

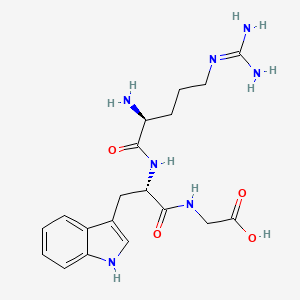
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
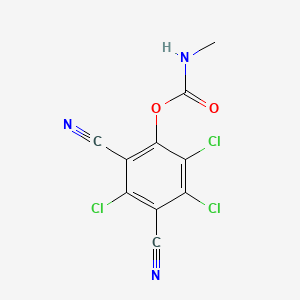
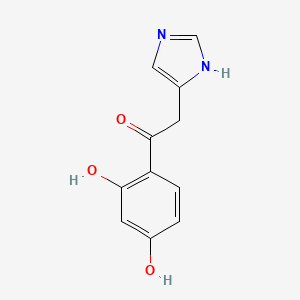

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)

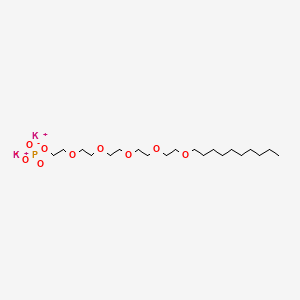
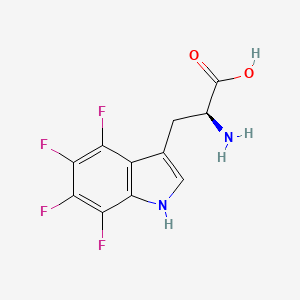
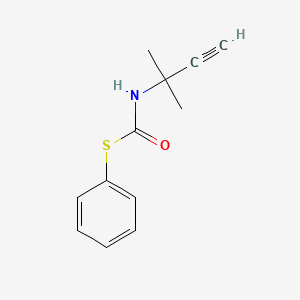
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

